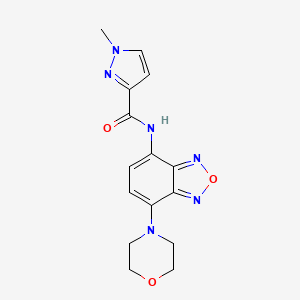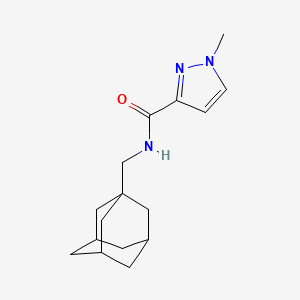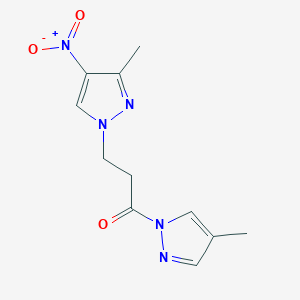![molecular formula C14H21N5O3 B4335632 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE](/img/structure/B4335632.png)
1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Descripción general
Descripción
1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a complex heterocyclic compound that features both pyrazole and pyrrolo[1,2-a]pyrazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves multiple steps:
Preparation of Pyrazole Derivative: The synthesis begins with the preparation of the pyrazole derivative.
Formation of the Pyrrolo[1,2-a]pyrazine Ring: The next step involves the cyclization of the pyrazole derivative with appropriate reagents to form the pyrrolo[1,2-a]pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole moiety can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction of Nitro Group: This reaction yields the corresponding amino derivative.
Substitution Reactions: These reactions yield various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and antiviral agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: This compound shares the pyrazole moiety and exhibits similar reactivity.
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share the pyrrolo[1,2-a]pyrazine ring and have similar biological activities.
Uniqueness
1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to its combination of both pyrazole and pyrrolo[1,2-a]pyrazine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(3-methyl-4-nitropyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-11-13(19(21)22)10-18(15-11)6-4-14(20)17-8-7-16-5-2-3-12(16)9-17/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWBUIPAXPQFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])CCC(=O)N2CCN3CCCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4335553.png)


![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-isobutylpropanamide](/img/structure/B4335565.png)
![4-({2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4335570.png)
![4-{2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}morpholine](/img/structure/B4335574.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B4335583.png)
![4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4335589.png)
![5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE](/img/structure/B4335606.png)

![N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4335649.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4335660.png)
![3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]PROPANAMIDE](/img/structure/B4335664.png)
